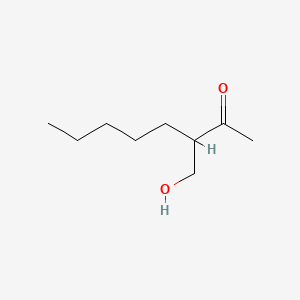
Bis(2-hydroxyethyl) succinate
Descripción general
Descripción
Bis(2-hydroxyethyl) succinate is an organic compound with the molecular formula C8H14O6. It is a diester derived from succinic acid and ethylene glycol. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(2-hydroxyethyl) succinate can be synthesized through the esterification of succinic acid with ethylene glycol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bonds. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and yield of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-hydroxyethyl) succinate undergoes various chemical reactions, including:
Esterification: Formation of esters by reacting with alcohols.
Hydrolysis: Breaking down into succinic acid and ethylene glycol in the presence of water and an acid or base catalyst.
Transesterification: Exchange of ester groups with other alcohols.
Common Reagents and Conditions
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate to form succinic acid.
Reduction: Reduction reactions are less common but can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles under basic conditions.
Major Products Formed
Hydrolysis: Succinic acid and ethylene glycol.
Oxidation: Succinic acid.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Bis(2-hydroxyethyl) succinate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of biodegradable polyesters, such as poly(butylene succinate), which have applications in packaging and biomedical devices.
Materials Science: Incorporated into copolymers to enhance thermal and mechanical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized in the production of lubricants and plasticizers.
Mecanismo De Acción
The mechanism of action of bis(2-hydroxyethyl) succinate in polymer chemistry involves its incorporation into polymer chains through esterification reactions. The hydroxyl groups of the compound react with carboxylic acid groups of other monomers, forming ester linkages that contribute to the polymer’s structure and properties. In biological systems, its biocompatibility and biodegradability are attributed to the hydrolysis of ester bonds, releasing non-toxic byproducts such as succinic acid and ethylene glycol .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Similar in structure but derived from terephthalic acid instead of succinic acid.
Poly(butylene succinate): A polymer formed from succinic acid and butanediol, used in similar applications.
Uniqueness
Bis(2-hydroxyethyl) succinate is unique due to its specific combination of succinic acid and ethylene glycol, which imparts distinct properties such as biodegradability and compatibility with various polymerization processes. Its ability to form biodegradable polyesters makes it particularly valuable in the development of sustainable materials .
Propiedades
IUPAC Name |
bis(2-hydroxyethyl) butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c9-3-5-13-7(11)1-2-8(12)14-6-4-10/h9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAJQKOBULJJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)OCCO)C(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145529 | |
| Record name | Bis(2-hydroxyethyl) succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10283-83-7 | |
| Record name | Butanedioic acid, 1,4-bis(2-hydroxyethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10283-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-hydroxyethyl) succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010283837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-hydroxyethyl) succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-hydroxyethyl) succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1h-Pyrrole-2,5-dione, 1,1'-[1,2-ethanediylbis(thio-2,1-phenylene)]bis-](/img/structure/B1605055.png)






![2-methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-beta-alaninate](/img/structure/B1605063.png)


